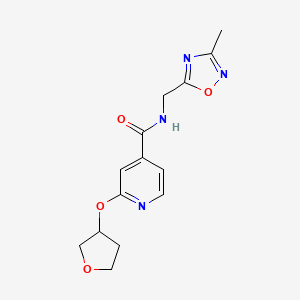![molecular formula C22H23FN4O2 B2531436 N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide CAS No. 1251631-56-7](/img/structure/B2531436.png)
N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a synthetic molecule that appears to be designed for biological activity, given the presence of a 1,2,4-oxadiazole ring and a piperidine moiety, which are common in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, similar structures have been synthesized and evaluated for various biological activities, such as antitumor, kinase inhibitory, and antihistaminic effects .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involved converting phenyl acetic acid into an ester, then to a hydrazide, and finally cyclization in the presence of carbon disulfide to afford the oxadiazole ring . Similarly, the synthesis of N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide would likely involve the formation of the oxadiazole ring followed by subsequent functionalization with the appropriate benzyl and piperidine substituents.
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic techniques such as 1H NMR and 13C NMR, which provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule . Elemental analysis can also be used to confirm the molecular composition. The presence of the 1,2,4-oxadiazole ring and the piperidine moiety in the compound suggests a rigid structure that could be important for its interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring is known for its electron-withdrawing properties, which could affect the reactivity of adjacent substituents . The benzyl group could undergo various reactions, such as oxidation or halogenation, while the piperidine ring could be involved in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are crucial for their biological activity and pharmacokinetic profile. These properties are often tailored during the synthesis process to improve the compound's drug-like characteristics. For example, the introduction of a fluorine atom, as in the 3-fluorophenyl group, can influence the compound's lipophilicity and metabolic stability .
Scientific Research Applications
Synthesis and Antibacterial Study
Compounds similar to N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized for their potential antibacterial activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to significant antibacterial activity (Khalid et al., 2016).
Structural Analysis for Metabolic Stability
Compounds with a similar structure have been evaluated for improving metabolic stability. N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the query, has been studied for its potential to inhibit phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) (Stec et al., 2011).
Synthesis and Antimicrobial Activity
Similar compounds have been synthesized and evaluated for antimicrobial activity. For example, N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives showed activity against various microbial strains (Anuse et al., 2019).
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally related to N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized and evaluated for their potential in inhibiting Src kinase, which is significant for anticancer activities (Fallah-Tafti et al., 2011).
Antimicrobial Nano-Materials
Derivatives like N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide have been investigated for their antimicrobial activities and cytotoxic properties, indicating potential use in nano-materials with antimicrobial properties (Mokhtari & Pourabdollah, 2013).
Acyl-CoA: Cholesterol O-Acyltransferase-1 Inhibitor
Similar compounds have been identified as inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), suggesting their potential use in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
DNA/BSA Binding Studies
Derivatives of N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide have been synthesized and studied for their binding interactions with DNA and BSA (bovine serum albumin), indicating potential applications in biochemical studies (Raj, 2020).
properties
IUPAC Name |
N-benzyl-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c23-19-8-4-7-18(13-19)21-25-22(29-26-21)17-9-11-27(12-10-17)15-20(28)24-14-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIBOMXKMGLJBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2531356.png)
![2-((4-fluorophenyl)thio)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2531357.png)
![6-chloro-N-(1-methylbutyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2531358.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2531361.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2531363.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2531364.png)
![2-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-hydroxypiperidin-4-yl}-2,2-difluoroacetic acid](/img/structure/B2531366.png)




![(3S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid](/img/structure/B2531376.png)